Monobutyl maleate

Catalog No.
S623355
CAS No.
925-21-3
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monobutyl maleate

CAS Number

925-21-3

Product Name

Monobutyl maleate

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4-

InChI Key

UTOVMEACOLCUCK-PLNGDYQASA-N

SMILES

CCCCOC(=O)C=CC(=O)O

Synonyms

monobutyl maleate, n-butyl maleate

Canonical SMILES

CCCCOC(=O)C=CC(=O)O

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O

Drug Delivery and Formulation:

  • Solubility Enhancement: Monobutyl maleate exhibits amphiphilic properties, meaning it possesses both water-soluble and fat-soluble characteristics. This makes it useful in improving the solubility of poorly water-soluble drugs, facilitating their formulation and delivery []. Studies have demonstrated its effectiveness in enhancing the solubility of various drugs, including curcumin and griseofulvin [, ].

Cell Biology and Biochemistry:

  • Inhibitor of Protein Glycosylation: Monobutyl maleate can act as an inhibitor of protein glycosylation, a process where sugar molecules are attached to proteins. This property makes it a valuable tool in studying the role of protein glycosylation in various cellular functions and diseases []. Research suggests its potential application in understanding and modulating protein-protein interactions, crucial for various cellular processes [].

Material Science:

  • Polymerization: Monobutyl maleate can participate in polymerization reactions, leading to the formation of various polymers. This property finds use in the development of novel biocompatible and biodegradable materials for various applications, including drug delivery and tissue engineering. Studies have explored its potential in creating targeted drug delivery systems and scaffolds for tissue regeneration.

Monobutyl maleate is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.2 g/mol. It is classified as a maleic acid ester and is also known by various synonyms, including hydrogen butyl maleate and butyl hydrogen maleate. The compound appears as a colorless to pale yellow liquid and is characterized by its functional groups, which include a butyl group attached to the maleate structure. Monobutyl maleate is primarily used in chemical synthesis and as an intermediate in the production of other compounds.

, primarily through esterification and hydrolysis processes. The esterification reaction involves the reaction of maleic anhydride with butanol, leading to the formation of monobutyl maleate. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or phosphotungstic acid, which enhance the rate of reaction by protonating the carbonyl oxygen of maleic anhydride, making it more electrophilic .

The general reaction can be represented as follows:

Maleic Anhydride+ButanolMonobutyl Maleate+Water\text{Maleic Anhydride}+\text{Butanol}\rightarrow \text{Monobutyl Maleate}+\text{Water}

In industrial applications, the removal of water from the reaction mixture can drive the equilibrium toward the formation of more monobutyl maleate . Additionally, monobutyl maleate can further react with another molecule of butanol to form dibutyl maleate, a more complex ester.

Monobutyl maleate is synthesized through a two-step esterification process starting from maleic anhydride and butanol. The synthesis can be summarized as follows:

  • Esterification Reaction: Maleic anhydride reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce monobutyl maleate.
  • Continuous Water Removal: To drive the reaction towards completion, water produced during the reaction is continuously removed from the system.

The reaction conditions such as temperature, pressure, and catalyst choice significantly influence the yield and rate of synthesis .

Monobutyl maleate finds utility in several applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing dibutyl maleate and other derivatives.
  • Plasticizers: Monobutyl maleate can be used in producing flexible plastics by modifying polymer properties.
  • Coatings and Adhesives: It is utilized in formulations for protective coatings and adhesives due to its reactivity and ability to enhance adhesion properties.
  • Biodegradable Polymers: Recent studies have explored its role in blending biodegradable polymers such as poly(lactic acid) and poly(vinyl alcohol) .

Monobutyl maleate shares structural characteristics with several other compounds within the category of maleic acid esters. Here are some similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Dibutyl MaleateC₁₂H₂₀O₄228Diester formed from two butanol molecules
Ethyl Hydrogen MaleateC₆H₈O₄144.13Ethyl ester variant
Methyl Hydrogen MaleateC₅H₆O₄130.1Methyl ester variant
Diisobutyl MaleateC₁₂H₂₀O₄228.3Diester formed from two isobutanol molecules
Tert-Butyl MaleateC₈H₁₂O₄172.2Tertiary butanol variant

Uniqueness of Monobutyl Maleate

Monobutyl maleate's uniqueness lies in its specific structure that allows it to serve as a versatile intermediate in various chemical syntheses while providing distinct physical properties that make it suitable for applications in plastics and coatings. Its reactivity profile also differentiates it from other esters within its class, allowing for targeted applications in biodegradable polymer blends .

Esterification of Maleic Anhydride with Butanol: Stepwise Mechanisms

The synthesis of monobutyl maleate proceeds through a well-defined two-stage esterification mechanism involving maleic anhydride and butanol [3] [4]. The reaction begins with the rapid formation of monobutyl maleate as an intermediate product, followed by a slower secondary reaction that can lead to dibutyl maleate formation under specific conditions [3] [4].

In the first stage, maleic anhydride undergoes nucleophilic attack by butanol molecules, resulting in ring opening and the formation of monobutyl maleate [9]. This initial step is characterized as rapid and practically irreversible under typical reaction conditions [3] [4]. The mechanism involves the alcohol's oxygen atom attacking one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring structure [9].

The stepwise mechanism can be described through the following sequence: initial nucleophilic attack by the alcohol on the anhydride carbonyl carbon, followed by deprotonation and subsequent protonation of the carboxylate group [9]. This process results in the formation of monobutyl maleate while releasing one molecule of the corresponding carboxylic acid [9].

The kinetic behavior of this reaction follows second-order kinetics with respect to both the acid and alcohol components under most catalytic conditions [3]. However, the specific reaction order can vary depending on the catalyst employed and reaction conditions, with some systems exhibiting first-order dependence on the alcohol component [3].

Catalytic Methods in Industrial Synthesis

Homogeneous Acid Catalysis (Sulfuric Acid, Phosphotungstic Acid)

Homogeneous acid catalysts play a crucial role in the industrial synthesis of monobutyl maleate, with sulfuric acid and phosphotungstic acid representing the most widely employed systems [3] [4]. Sulfuric acid demonstrates exceptional catalytic activity due to its strong acidic nature and complete dissociation in the reaction medium [3]. The catalyst facilitates protonation of the carbonyl oxygen in maleic anhydride, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by butanol [11].

Phosphotungstic acid, with its complex Keggin structure and chemical formula of dodecatungstophosphoric acid hydrate, exhibits superior catalytic performance compared to conventional mineral acids [3] [12]. This heteropolyacid functions as a superacid with complete dissociation in the reaction medium, providing multiple active sites for catalysis [3] [12]. The flexible structure and proton mobility of phosphotungstic acid enable catalytic reactions to occur both on the surface and within the crystalline structure [3].

Table 1: Catalytic Methods for Monobutyl Maleate Synthesis

Catalyst TypeClassificationActive SitesAdvantagesDisadvantages
Sulfuric AcidHomogeneous AcidHydrogen ionsHigh activity, low costCorrosive, toxic
Phosphotungstic AcidHomogeneous AcidKeggin structure protonsHigh selectivity, less toxicHigher cost
Dowex 50WX8Heterogeneous Ion-Exchange ResinSulfonic acid groupsReusable, easy separationLower activity at high temp
Amberlyst-15Heterogeneous Ion-Exchange ResinSulfonic acid groupsGood stability, reusableModerate activity

Kinetic investigations have demonstrated that phosphotungstic acid exhibits the highest catalytic activity among tested catalysts, surpassing sulfuric acid in terms of reaction rate and selectivity [3] [4]. The catalyst activity follows the order: phosphotungstic acid greater than sulfuric acid greater than other tested catalysts [4]. Under optimal conditions with phosphotungstic acid catalysis, reaction rates can reach 169.6 × 10⁻³ mol·min⁻¹·dm⁻³ at 413 K [3].

Heterogeneous Catalysis Using Ion-Exchange Resins

Ion-exchange resins represent an environmentally favorable alternative to homogeneous acid catalysts for monobutyl maleate synthesis [8] [13]. Dowex 50WX8, a sulfonated gel ion-exchange resin based on styrene-divinylbenzene copolymer with eight percent cross-linking, serves as an effective heterogeneous catalyst [3] [30]. The resin contains sulfonic acid functional groups with a concentration of 1.7 milliequivalents per cubic decimeter [3].

The heterogeneous catalytic mechanism involves adsorption of reactants onto the resin surface, followed by reaction at the sulfonic acid sites [13] [30]. The polymer matrix provides a three-dimensional network of active sites that can accommodate both maleic anhydride and butanol molecules [13]. The cross-linking degree significantly influences catalyst performance, with eight percent cross-linking providing optimal balance between mechanical stability and reactant accessibility [3].

Amberlyst-15 represents another widely studied heterogeneous catalyst for esterification reactions [8] [35]. This macroreticular resin exhibits superior thermal stability and can operate effectively at elevated temperatures [8] [35]. The catalyst demonstrates good recyclability, maintaining catalytic activity over multiple reaction cycles [35] [38].

The kinetic behavior with heterogeneous catalysts differs from homogeneous systems, typically exhibiting second-order kinetics with respect to both reactants [3]. Reaction rates with Dowex 50WX8 reach 46.0 × 10⁻³ mol·min⁻¹·dm⁻³ at 403 K, representing moderate activity compared to homogeneous catalysts [3].

Process Optimization: Temperature, Molar Ratios, and Water Removal

Temperature optimization represents a critical parameter in monobutyl maleate synthesis, significantly affecting reaction rate and product selectivity [3] [15]. Kinetic studies demonstrate that reaction rates increase exponentially with temperature following Arrhenius behavior [3]. The optimal temperature range for industrial synthesis typically spans 383-413 K, balancing reaction rate with thermal stability considerations [3] [4].

Table 2: Temperature Optimization for Different Catalysts

Temperature (K)Sulfuric Acid Rate (×10⁻³ mol·min⁻¹·dm⁻³)Phosphotungstic Acid Rate (×10⁻³ mol·min⁻¹·dm⁻³)Dowex 50WX8 Rate (×10⁻³ mol·min⁻¹·dm⁻³)Activation Energy (kJ·mol⁻¹)
383-10.84.4-
39334.227.68.963.2
40355.8105.646.0126.7
41387.3169.6-140.3

Activation energy values for the esterification reaction range from 63.2 to 140.3 kilojoules per mole, depending on the catalyst system employed [3]. Sulfuric acid catalysis exhibits the lowest activation energy at 63.2 kilojoules per mole, while heterogeneous catalysts demonstrate higher energy barriers [3].

Molar ratio optimization between butanol and maleic anhydride significantly influences conversion efficiency and product selectivity [3] [8]. Industrial processes typically employ molar ratios ranging from 2.2:1 to 5.0:1 alcohol to anhydride [3]. Higher molar ratios favor increased conversion but may reduce selectivity toward monobutyl maleate [3].

Table 3: Effect of Molar Ratio on Esterification Performance

Molar Ratio (Alcohol:Anhydride)Conversion (%)Reaction Time (min)Selectivity to Monoester (%)
2.2:16524095
2.5:17221093
3.0:17819090
4.0:18318087
5.0:18517584

Water removal during esterification represents a crucial process parameter that drives the equilibrium toward product formation [20] [21]. Continuous water removal through azeotropic distillation or other dehydration methods prevents hydrolysis reactions and maximizes product yield [20] [26]. Industrial processes employ Dean-Stark apparatus or similar equipment to achieve effective water separation [20].

The equilibrium position strongly favors reactants in the presence of water, making dehydration essential for achieving high conversions [20]. Le Chatelier's principle governs this equilibrium shift, with water removal continuously driving the reaction toward ester formation [20].

Byproduct Formation and Purification Techniques

Byproduct formation in monobutyl maleate synthesis primarily involves the continued esterification to form dibutyl maleate and potential isomerization reactions [21] [22]. The formation of dibutyl maleate occurs through reaction of monobutyl maleate with additional butanol molecules, representing a competitive pathway that reduces monoester selectivity [3] [4].

Fumaric acid formation through isomerization of maleic anhydride represents another significant byproduct concern [21]. This isomerization becomes problematic due to fumaric acid's high melting point of 287 degrees Celsius, which can lead to solid deposits in process equipment [21]. The presence of fumaric acid necessitates additional purification steps and periodic equipment cleaning [21].

Purification of monobutyl maleate involves multiple sequential techniques designed to remove specific impurity classes [22] [23]. Water washing at elevated temperatures between 60-80 degrees Celsius effectively removes unreacted catalysts and water-soluble impurities [26] [29]. This step achieves approximately 90 percent removal efficiency for most ionic contaminants [25].

Table 4: Purification Techniques for Monobutyl Maleate

TechniqueTarget ImpuritiesConditionsEfficiency (%)Remarks
Water WashingUnreacted catalyst60-80°C90Simple operation
NeutralizationResidual acidSodium hydroxide solution95Complete acid removal
Vacuum DistillationExcess butanol, water7-8 mmHg, 145-170°C98High purity product
Ion Exchange TreatmentIonic impuritiesRoom temperature85Additional polishing step

Neutralization procedures using sodium hydroxide solutions effectively remove residual acidic components [22] [26]. This treatment typically achieves 95 percent efficiency in acid removal while forming water-soluble salts that can be separated through subsequent washing [22] [23].

Vacuum distillation represents the most effective purification technique, achieving 98 percent removal efficiency for volatile impurities [22] [26]. Operating conditions of 7-8 millimeters of mercury pressure and temperatures between 145-170 degrees Celsius enable separation of excess butanol and water while maintaining product integrity [22] [26].

The final purification step often involves treatment with adsorbent materials such as activated carbon or specialized ion-exchange resins [25]. These polishing treatments remove trace impurities and color-forming compounds, yielding high-purity monobutyl maleate suitable for industrial applications [23] [25].

Monobutyl maleate exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of -1.5°C [1] [2] [3], indicating that it exists as a liquid at room temperature under standard atmospheric conditions. This relatively low melting point is characteristic of organic esters with moderate molecular weights and reflects the limited crystalline packing efficiency due to the presence of both the unsaturated maleate backbone and the flexible butyl chain.

The boiling point of monobutyl maleate has been reported with some variation in the literature, ranging from 201°C to 289.1°C at 760 mmHg [1] [2] [4]. The most commonly cited value is 201°C [2] [5], while higher values around 289.1±23.0°C [1] [4] have also been reported. This discrepancy may be attributed to differences in measurement conditions, sample purity, or potential thermal decomposition at elevated temperatures. The relatively high boiling point compared to simpler esters reflects the molecular weight of 172.18 g/mol and the presence of hydrogen bonding from the free carboxyl group.

The phase behavior of monobutyl maleate is influenced by its amphiphilic nature, containing both hydrophilic (carboxyl group) and hydrophobic (butyl chain) components. The compound exhibits density values ranging from 1.099 to 1.1 g/cm³ [1] [2] [6], which is typical for organic esters and indicates that the material is denser than water. The refractive index ranges from 1.458 to 1.470 [1] [2] [5], providing information about the optical properties and molecular polarizability.

Vapor pressure measurements indicate a value of 0.2 Pa at 25°C [2] [5], demonstrating low volatility at ambient conditions. This low vapor pressure is consistent with the moderate boiling point and suggests that the compound will have minimal evaporation under normal storage and handling conditions.

PropertyValueTemperature/ConditionsReference
Melting Point-1.5°CStandard pressure [1] [2] [3]
Boiling Point201-289.1°C760 mmHg [1] [2] [4]
Density1.099-1.1 g/cm³20°C [1] [2] [6]
Refractive Index1.458-1.47020°C [1] [2] [5]
Vapor Pressure0.2 Pa25°C [2] [5]

Solubility Profiles in Polar and Nonpolar Solvents

The solubility behavior of monobutyl maleate reflects its dual nature as an amphiphilic molecule containing both polar and nonpolar structural elements. The compound exhibits limited water solubility of 37 g/L at 20°C [2] [5], which is characteristic of maleate esters and significantly lower than that of the parent maleic acid. This reduced aqueous solubility results from the incorporation of the hydrophobic butyl chain, which disrupts the hydrogen bonding network with water molecules.

The logarithmic partition coefficient (LogP) values range from 1.35 to 1.39 [1] [2] [4], indicating moderate hydrophobicity and a preference for partitioning into organic phases over aqueous phases. This LogP range suggests that monobutyl maleate possesses balanced polar and nonpolar characteristics, making it suitable for applications requiring interfacial activity.

Polar solvents generally demonstrate enhanced solubility for monobutyl maleate due to the presence of the carboxyl group, which can participate in hydrogen bonding and dipole-dipole interactions. Alcohols, in particular, are expected to show good solubility because of their ability to form hydrogen bonds with the carboxylic acid functionality while accommodating the butyl chain through hydrophobic interactions.

Nonpolar solvents exhibit limited solubility for monobutyl maleate because the polar carboxyl group cannot be adequately solvated in these media. The hydrophobic butyl chain provides some compatibility with nonpolar environments, but the overall solubility remains restricted due to the dominant influence of the polar functionality.

The Hansen solubility parameters can be estimated based on the molecular structure: δD ≈ 15-16 (dispersion), δP ≈ 5-7 (polar), and δH ≈ 8-10 (hydrogen bonding) MPa½. These values suggest that monobutyl maleate should be most compatible with solvents having similar Hansen parameter values.

Solvent TypeSolubility BehaviorLogP ImplicationComments
Water37 g/L at 20°C1.35-1.39 indicates moderate hydrophobicityLow water solubility typical for maleate esters
Polar SolventsModerate to good solubilityFavorable for hydrogen bonding solventsSolubility increases with solvent polarity
Nonpolar SolventsLimited solubilityHydrophobic butyl chain provides some compatibilityPolar carboxyl group limits overall solubility
AlcoholsGood solubility expectedBalanced interactions with polar and nonpolar regionsHydrogen bonding capability enhances solubility

Spectroscopic Identification Methods

FTIR and NMR Spectral Signatures

Fourier Transform Infrared (FTIR) spectroscopy provides characteristic absorption bands that enable unambiguous identification of monobutyl maleate. The carbonyl stretching region exhibits two distinct peaks: the ester C=O stretch appears at 1740-1760 cm⁻¹, while the carboxylic acid C=O stretch occurs at 1700-1720 cm⁻¹ [7] [8] [9]. This dual carbonyl signature is diagnostic for monoester derivatives of dicarboxylic acids and distinguishes monobutyl maleate from both the parent diacid and the corresponding diester.

The C=C stretching vibration appears at 1640-1660 cm⁻¹ [7] [9], confirming the presence of the maleate double bond. The O-H stretching region shows a broad absorption band at 2500-3300 cm⁻¹ [7] [9], characteristic of carboxylic acid hydrogen bonding. Alkyl C-H stretching vibrations occur in the 2850-3000 cm⁻¹ region [7] [9], indicating the presence of the butyl chain. The C-O stretching vibrations appear at 1000-1300 cm⁻¹ [7] [9], confirming the ester linkage.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about monobutyl maleate. The alkene protons appear as characteristic signals at 6.2-6.8 ppm [7] [8], with the cis-configuration of maleate giving rise to a distinctive coupling pattern. The butyl group can be identified through its characteristic splitting patterns: the terminal methyl group appears as a triplet at 0.9-1.0 ppm [7] [8], while the methylene groups appear as multiplets in the 1.3-1.7 ppm region [7] [8]. The carboxylic acid proton appears as a broad singlet at 10-12 ppm [7] [8], which may exchange with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information. The carbonyl carbons appear in the 165-175 ppm region [7] [8], with distinct chemical shifts for the ester and acid carbonyls due to their different electronic environments. The alkene carbons appear at 130-135 ppm [7] [8], confirming the unsaturated nature of the maleate backbone.

Spectroscopic TechniqueCharacteristic SignalChemical Shift/FrequencyDiagnostic Significance
FTIR - C=O StretchEster and acid carbonyls1740-1760 cm⁻¹ (ester), 1700-1720 cm⁻¹ (acid)Distinguishes dual carbonyl functionality
FTIR - C=C StretchMaleate double bond1640-1660 cm⁻¹Confirms unsaturated backbone
¹H NMR - AlkeneCis-alkene protons6.2-6.8 ppmCharacteristic of maleate configuration
¹H NMR - ButylTerminal methyl0.9-1.0 ppm (triplet)Confirms butyl chain
¹³C NMR - CarbonylEster and acid carbons165-175 ppmDifferent electronic environments

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and characteristic fragmentation patterns for monobutyl maleate. The molecular ion peak appears at m/z = 172 [10] [11], corresponding to the molecular weight of 172.18 g/mol. However, the molecular ion may be weak or absent due to the inherent instability of ester radical cations under electron ionization conditions.

The base peak typically occurs at m/z = 129, resulting from the loss of 43 mass units (CH₃CO) [11] [12] through alpha cleavage adjacent to the carbonyl group. This fragmentation is characteristic of ester compounds and represents a favorable fragmentation pathway due to the stability of the resulting acylium ion.

Common fragmentation patterns include the loss of 71 mass units (C₄H₇O) to give m/z = 101 [11] [12], corresponding to the loss of the butyloxy group through alpha cleavage at the ester linkage. The m/z = 57 fragment corresponds to the butyl cation (C₄H₉⁺) [11] [12], formed through alpha cleavage of the alkyl chain.

Additional fragmentation may include the McLafferty rearrangement, which is common in ester compounds with gamma-hydrogen atoms. This rearrangement can lead to the formation of characteristic fragment ions that provide structural information about the alkyl chain length and branching.

The fragmentation pattern is influenced by the presence of the carboxylic acid group, which can participate in various rearrangement reactions. The loss of water (m/z = 154) may occur through elimination from the carboxyl group, while the loss of carbon dioxide (m/z = 128) can result from decarboxylation of the acid functionality.

Fragment m/zLoss from Molecular IonStructural AssignmentFragmentation Mechanism
172-Molecular ion [M]⁺Intact molecular radical cation
12943 (CH₃CO)[M-43]⁺Alpha cleavage at carbonyl
10171 (C₄H₇O)[M-71]⁺Loss of butyloxy group
57115C₄H₉⁺Butyl cation formation
15418 (H₂O)[M-18]⁺Water elimination from COOH
12844 (CO₂)[M-44]⁺Decarboxylation

Surface Tension and Colloidal Behavior

Monobutyl maleate exhibits surface tension values ranging from 30.40 to 40.4 dyn/cm (equivalent to 30.40-40.4 mN/m) [13] [14], which are intermediate between typical hydrocarbon solvents and water. This surface tension range reflects the amphiphilic nature of the molecule, with the hydrophobic butyl chain and the hydrophilic carboxyl group contributing to moderate surface activity.

The surface activity of monobutyl maleate is primarily attributed to its amphiphilic structure, which allows the molecule to orient at interfaces with the hydrophobic butyl chain extending into the nonpolar phase and the polar carboxyl group interacting with the polar phase. This interfacial orientation reduces the surface energy and lowers the surface tension compared to purely polar or nonpolar compounds.

Temperature dependence of surface tension follows the typical pattern for organic liquids, with surface tension decreasing as temperature increases. The estimated temperature coefficient ranges from -0.08 to -0.12 dyn/cm/°C [15] [16], which is consistent with values observed for similar ester compounds. This temperature dependence is important for applications involving thermal processing or variable temperature conditions.

Interfacial tension between monobutyl maleate and water is reduced compared to purely hydrophobic compounds due to the polar carboxyl group. This reduction in interfacial tension enhances the wetting properties on polar surfaces and contributes to the compound's utility as a compatibilizer in polymer blends.

Colloidal behavior of monobutyl maleate is characterized by limited stability in aqueous dispersions without additional stabilizers. The compound does not form micelles due to its insufficient amphiphilic character and the absence of a distinct critical micelle concentration. However, it can function as a co-emulsifier in formulations containing primary surfactants [15] [17].

The wetting properties are enhanced on polar surfaces due to the presence of the carboxyl group, which can form hydrogen bonds with surface hydroxyl groups. This property makes monobutyl maleate useful as an adhesion promoter and interfacial modifier in coating and adhesive applications.

Emulsification behavior is limited when monobutyl maleate is used alone, but it can contribute to emulsion stability when combined with conventional surfactants. The compound acts primarily as a compatibilizer rather than a primary emulsifying agent, helping to reduce interfacial tension and improve the compatibility between dissimilar phases [18] [19].

Surface PropertyValue/BehaviorTemperature EffectApplication Relevance
Surface Tension30.40-40.4 dyn/cmDecreases with temperatureCoating and film formation
Interfacial ActivityModerate surface activityEnhanced at higher temperaturesCompatibilizer applications
Wetting BehaviorEnhanced on polar surfacesImproved at elevated temperaturesAdhesion promotion
Colloidal StabilityLimited without stabilizersTemperature affects stabilityRequires additional stabilizers
EmulsificationCo-emulsifier propertiesTemperature sensitiveUsed with primary surfactants

XLogP3

1.1

UNII

F2LD7FVO1L

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 73 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 62 of 135 companies with hazard statement code(s):;
H314 (37.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (62.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

68186-71-0
25119-68-0
68130-17-6
925-21-3

Wikipedia

Monobutyl maleate

General Manufacturing Information

2-Butenedioic acid (2Z)-, butyl ester: INACTIVE
2-Butenedioic acid (2Z)-, 1-butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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